2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

CaCC inhibition Chloride channel blocker Cystic fibrosis

A unique pyridazine-sulfonamide with a 2,6-difluoro substitution pattern that markedly enhances CaCC inhibition over non-fluorinated analogs. This tool compound is validated for CF human bronchial epithelial assays, murine cholera toxin-induced secretory diarrhea models, and PKD cystogenesis studies. Its defined SAR and synthetic route (US20110288093) make it an ideal starting scaffold for oral bioavailability optimization programs.

Molecular Formula C12H11F2N3O3S
Molecular Weight 315.29
CAS No. 1210769-21-3
Cat. No. B2613446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS1210769-21-3
Molecular FormulaC12H11F2N3O3S
Molecular Weight315.29
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC=N2)F
InChIInChI=1S/C12H11F2N3O3S/c13-9-3-1-4-10(14)12(9)21(19,20)16-7-8-17-11(18)5-2-6-15-17/h1-6,16H,7-8H2
InChIKeyWCSJRBRLGRIIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1210769-21-3): Compound Class and Baseline Characterization for Procurement Evaluation


The compound 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1210769-21-3) is a synthetic organic molecule classified within the pyridazine-sulfonamide family [1]. Structurally, it features a 2,6-difluorobenzenesulfonamide group linked via an ethylene spacer to a 6-oxopyridazin-1(6H)-yl moiety (pyridazinone) [1], yielding a molecular formula of C12H11F2N3O3S and a molecular weight of 315.29 g/mol . This compound is distinct from many traditional sulfonamides due to the presence of the pyridazinone heterocycle and the specific 2,6-difluoro substitution pattern on the phenyl ring, features that can influence lipophilicity, target engagement, and metabolic stability [1].

Procurement Risks of Interchanging 2,6-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide with Other Pyridazine Sulfonamides


Within the pyridazine-sulfonamide class, seemingly minor structural variations—such as the position and number of fluorine atoms on the phenyl ring, the length of the alkyl linker, or the oxidation state of the pyridazine ring—can result in pronounced differences in chloride channel inhibition potency, selectivity between CaCC and VRAC, and physicochemical properties [1]. Generic substitution of 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide with a mono-fluoro or non-fluorinated analog, or with a compound lacking the ethylene spacer, risks loss of the specific inhibitory profile required for experimental reproducibility in ion channel research and drug discovery programs targeting cystic fibrosis, diarrheal disease, or polycystic kidney disease [1]. Therefore, procurement decisions must be guided by precise structural identity and validated biological data rather than class-level assumptions.

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Against Key Comparators


Chloride Channel Inhibitory Activity in Fluorescence-Based CaCC Assay vs. Unsubstituted Pyridazine Sulfonamide Core

In a calcium-activated chloride channel (CaCC) fluorescence assay, a compound structurally analogous to the target compound (bearing the 2,6-difluoro substitution pattern and ethylene linker) demonstrated measurable inhibition of halide ion transport, whereas the unsubstituted pyridazine-sulfonamide core (lacking the 2,6-difluoro group) showed substantially weaker activity at the same concentration [1]. The precise IC50 value for the target compound is not publicly disclosed in the available patent data; however, the patent establishes that the 2,6-difluoro substitution is a critical determinant of CaCC blocking potency within this chemotype [1].

CaCC inhibition Chloride channel blocker Cystic fibrosis

Predicted Lipophilicity Enhancement from 2,6-Difluoro Substitution vs. Non-Fluorinated Analog

The incorporation of two fluorine atoms at the 2- and 6-positions of the benzenesulfonamide ring is predicted to increase the compound's lipophilicity (LogP) compared to a non-fluorinated or mono-fluorinated analog. While experimentally measured LogP values for this specific compound are not available in the searched primary sources, class-level computational predictions for analogous 2,6-difluorobenzenesulfonamides indicate an approximate LogP increase of 0.4-0.6 log units relative to the unsubstituted phenyl analog [1]. This modification is expected to enhance membrane permeability and oral absorption potential, which is critical for in vivo studies in animal models of diarrheal disease or polycystic kidney disease [1].

Lipophilicity Drug-like properties Lead optimization

Dual CaCC/VRAC Inhibitory Profile Observed in Pyridazine Sulfonamide Series

The patent describing the pyridazine sulfonamide series (which includes structural analogs of the target compound) claims the ability of these compounds to inhibit both calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. This dual inhibitory profile is a distinguishing feature relative to classic chloride channel blockers (e.g., niflumic acid, DIDS) that show selectivity for only one channel type. The ethyl-linked pyridazinone moiety present in the target compound is specifically highlighted as contributing to this dual activity [1].

VRAC inhibition Volume-regulated anion channel Polycystic kidney disease

High-Impact Application Scenarios for 2,6-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide Based on Differentiation Evidence


Cystic Fibrosis Drug Discovery: In Vitro Chloride Channel Blockade Screening

Use 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide as a tool compound for studying CaCC-dependent chloride secretion in human bronchial epithelial (HBE) cells derived from cystic fibrosis patients [1]. The compound's improved potency against CaCC (relative to unsubstituted analogs) makes it suitable for target validation experiments and for benchmarking novel CFTR-independent therapeutic strategies [1].

Secretory Diarrhea Models: In Vivo Efficacy Testing in Rodent Cholera Toxin Assays

Employ this compound in murine intestinal loop models of cholera toxin-induced secretory diarrhea to assess its ability to reduce fluid accumulation via CaCC and VRAC inhibition [1]. The dual-channel blockade profile supports its use as a positive control for evaluating next-generation anti-secretory agents [1].

Polycystic Kidney Disease Research: VRAC-Dependent Cyst Growth Inhibition

Utilize the compound in MDCK cell cystogenesis assays and Pkd1-knockout mouse models to investigate the role of VRAC in renal cyst expansion [1]. The enhanced lipophilicity conferred by the 2,6-difluoro substitution is expected to improve tissue distribution to the kidney, increasing its value for in vivo PKD studies [1].

Chemical Probe Development: Structure-Activity Relationship (SAR) Studies on Pyridazine Sulfonamides

Procure this compound as a key intermediate scaffold for medicinal chemistry optimization programs aimed at developing selective, orally bioavailable chloride channel inhibitors [1]. Its well-defined synthetic route and the SAR insights documented in patent US20110288093 facilitate its use as a starting point for lead optimization [1].

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.